molecular formula C8H8N4O2 B11907159 8,9-Dimethyl-9H-purine-6-carboxylic acid

8,9-Dimethyl-9H-purine-6-carboxylic acid

Cat. No.: B11907159
M. Wt: 192.17 g/mol
InChI Key: KVHZCYDAUCZSGO-UHFFFAOYSA-N
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Description

8,9-Dimethyl-9H-purine-6-carboxylic acid is a chemical compound with the molecular formula C8H8N4O2. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

8,9-dimethylpurine-6-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-4-11-5-6(8(13)14)9-3-10-7(5)12(4)2/h3H,1-2H3,(H,13,14)

InChI Key

KVHZCYDAUCZSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CN=C2N1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethyl-9H-purine-6-carboxylic acid typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with dimethyl sulfate in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 8,9-Dimethyl-9H-purine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

8,9-Dimethyl-9H-purine-6-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8,9-Dimethyl-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity. The pathways involved often include purine metabolism and signal transduction pathways .

Comparison with Similar Compounds

  • 8-Methyl-9H-purine-6-carboxylic acid
  • 9-Methyl-9H-purine-6-carboxylic acid
  • 1,3-Dimethyl-9H-purine-6-carboxylic acid

Comparison: 8,9-Dimethyl-9H-purine-6-carboxylic acid is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets .

Biological Activity

8,9-Dimethyl-9H-purine-6-carboxylic acid is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally related to nucleotides and has been studied for its interactions with various biological targets, including enzymes and receptors.

The molecular formula of this compound is C₉H₈N₄O₂. It features a purine core structure with methyl groups at positions 8 and 9 and a carboxylic acid group at position 6, which may influence its biological activity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that this compound can act as an enzyme inhibitor, affecting pathways involved in cell proliferation and apoptosis. For instance, it may inhibit purine nucleoside phosphorylase (PNP), an important enzyme in purine metabolism, which has implications for cancer treatment.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity :
    • Studies have shown that purine analogues can be effective against various cancer cell lines. For example, compounds similar to this compound have demonstrated significant cytotoxic effects on leukemia cells with IC50 values in the low micromolar range .
    • A study involving 2,6,9-trisubstituted purines revealed that certain derivatives exhibited greater antitumor potency than standard chemotherapeutic agents like cisplatin .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on PNP. Inhibitors of this enzyme have shown promise in treating T-cell malignancies due to their role in purine salvage pathways .
    • In vitro studies indicated that derivatives of purines can significantly reduce the activity of PNP with low nanomolar IC50 values .
  • Antiviral Activity :
    • Similar compounds have been investigated for their antiviral properties against various viruses by disrupting viral replication processes through competitive inhibition of nucleotide synthesis pathways.

Case Study 1: Antitumor Efficacy

A series of experiments were conducted to evaluate the antitumor efficacy of various purine derivatives, including this compound. In vitro assays using human cancer cell lines (e.g., MCF7 and HL-60) demonstrated that these compounds could induce apoptosis and inhibit cell cycle progression. The IC50 values ranged from 1.3 μM to 5 μM across different cell lines .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between this compound and PNP. The results showed that this compound could effectively inhibit PNP activity in a dose-dependent manner, providing insights into its potential use as a therapeutic agent in purine metabolism disorders .

Data Table: Biological Activity Summary

Activity Type Effect IC50 Value Cell Lines Tested
AntitumorInduces apoptosis1.3 μM - 5 μMMCF7, HL-60
Enzyme InhibitionInhibits PNPLow nanomolarVarious cancer cell lines
AntiviralDisrupts viral replicationNot specifiedVarious viral models

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